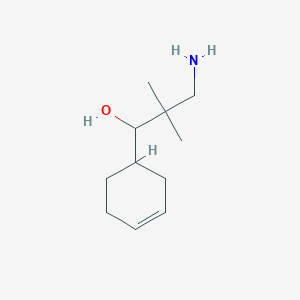
3-Amino-1-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol
Description
3-Amino-1-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol is a propanolamine derivative featuring a cyclohexene ring, a primary amino group, and two methyl substituents at the C2 position. The cyclohex-3-en-1-yl group introduces unsaturation, which may enhance reactivity in cycloaddition or hydrogenation reactions compared to saturated analogs.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-amino-1-cyclohex-3-en-1-yl-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-4,9-10,13H,5-8,12H2,1-2H3 |
InChI Key |
BWUAFIQTRFLKFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C1CCC=CC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol typically involves the reaction of cyclohex-3-en-1-yl derivatives with appropriate amines and alcohols under controlled conditions. One common method involves the use of cyclohex-3-en-1-yl bromide, which reacts with 2,2-dimethylpropan-1-ol in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives.
Scientific Research Applications
3-Amino-1-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Amino-1-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclohexene ring and dimethylpropanol moiety contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The compound’s structural analogs vary primarily in the substituent attached to the propanol backbone. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Functional Implications
Cyclohexene vs. Cyclohexyl (Saturated Analog): The unsaturated cyclohexene ring in the target compound may confer greater conformational flexibility and reactivity (e.g., in Diels-Alder reactions) compared to the saturated cyclohexyl analog . However, the saturated analog (C₁₁H₂₃NO) exhibits marginally higher molecular weight due to additional hydrogen atoms.
The 5-chlorothiophene derivative (C₉H₁₄ClNOS) combines sulfur’s electron-rich nature with chlorine’s electronegativity, likely increasing lipophilicity and bioavailability .
Amino Group Modifications: Replacing the primary amino group with a dimethylamino group () results in a tertiary amine, enhancing lipophilicity and altering pH-dependent solubility. This modification is critical in drug design for optimizing membrane permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


